2-Chloro-6-nitroanisole

Catalog No.
S1546699
CAS No.
80866-77-9
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-nitroanisole

CAS Number

80866-77-9

Product Name

2-Chloro-6-nitroanisole

IUPAC Name

1-chloro-2-methoxy-3-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3

InChI Key

MSBUQNLLSANFDL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC=C1Cl)[N+](=O)[O-]

2-Chloro-6-nitroanisole is an organic compound characterized by the molecular formula C7_7H6_6ClNO3_3. It is a derivative of anisole, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted with a chlorine atom and a nitro group, respectively. This compound is notable for its versatility in various

Currently, there is no documented information on the specific mechanism of action of 2-chloro-6-nitroanisole in biological systems.

As with most nitroaromatic compounds, 2-chloro-6-nitroanisole is likely to be toxic and a potential irritant. Specific data on its toxicity is lacking, but due to the presence of the nitro group, it should be handled with care using appropriate personal protective equipment (PPE) [].

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols. This reaction typically requires a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts (e.g., palladium on carbon) or metal hydrides.
  • Oxidation: Although less common, the methoxy group can be oxidized to a carboxyl group under strong oxidative conditions, using agents like potassium permanganate or chromium trioxide.

Common Products from Reactions

  • From Nucleophilic Substitution: Products vary based on the nucleophile used; for instance, 2-amino-6-nitroanisole can be formed when an amine is used.
  • From Reduction: The product is 2-chloro-6-aminoanisole.
  • From Oxidation: The resultant compound is 2-chloro-6-nitrobenzoic acid.

The biological activity of 2-chloro-6-nitroanisole has been explored for its potential applications in drug development. It serves as a precursor for synthesizing biologically active molecules, particularly those with anti-inflammatory and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Several synthesis methods for 2-chloro-6-nitroanisole exist:

  • Nitration of 2-Chloroanisole: This common method involves treating 2-chloroanisole with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure selective nitration at the 6-position of the anisole ring.
  • Industrial Production: In industrial settings, continuous nitration processes are often employed to produce this compound efficiently, ensuring high yields while minimizing by-products. Safety and efficiency are prioritized during these processes.

2-Chloro-6-nitroanisole has diverse applications across various fields:

  • Chemistry: It acts as an intermediate in synthesizing numerous organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is utilized as a precursor in developing biologically active molecules.
  • Medicine: Investigated for potential use in drug development, particularly for anti-inflammatory and antimicrobial agents.
  • Industry: Employed in producing dyes, pigments, and other specialty chemicals.

The interaction studies involving 2-chloro-6-nitroanisole focus on its reactivity with different nucleophiles and its biological effects on various cellular systems. These studies help elucidate its mechanisms of action and potential therapeutic benefits. For example, research into its reduction products has shown promise in developing new drugs targeting specific diseases.

Several compounds share structural similarities with 2-chloro-6-nitroanisole. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-NitroanisoleLacks chlorine at the 2-positionNo halogen substituent
2-ChloroanisoleLacks nitro group at the 6-positionOnly one substituent present
2,4-DinitroanisoleContains two nitro groups at the 2 and 4 positionsMore electron-withdrawing groups present

Uniqueness of 2-Chloro-6-Nitroanisole

The uniqueness of 2-chloro-6-nitroanisole lies in its combination of both a chlorine atom and a nitro group on the anisole ring. This specific arrangement imparts distinct reactivity and properties that make it particularly valuable for various synthetic applications compared to its similar compounds.

Traditional nitration methods for chlorinated anisole derivatives have evolved from classical mixed acid systems to more sophisticated approaches offering improved selectivity and yield control. The fundamental approach involves the use of nitric acid in combination with sulfuric acid, commonly referred to as mixed acid nitration, which remains the most widely employed industrial method for introducing nitro groups into aromatic compounds [25] [27].

The mixed acid nitration system typically operates at temperatures ranging from 25 to 60 degrees Celsius, providing yields between 70 and 95 percent for chlorinated anisole derivatives [5] [20]. The reaction mechanism involves the formation of the nitronium ion as the active electrophile, which attacks the electron-rich aromatic ring in a characteristic electrophilic aromatic substitution pattern [22] [23]. For chlorinated anisole substrates, the regioselectivity is influenced by the competing directing effects of the methoxy group, which is strongly activating and ortho-para directing, and the chlorine substituent, which is weakly deactivating but also ortho-para directing [20] [24].

Alternative nitrating systems have been developed to address specific selectivity requirements. Nitric acid in acetic anhydride, operating at temperatures from 0 to -45 degrees Celsius, demonstrates predominantly 2-nitro selectivity with yields ranging from 67 to 78 percent [32]. This system generates acetyl nitrate as the nitrating species, which exhibits different reactivity patterns compared to the nitronium ion. The lower temperature operation minimizes competing reactions and enhances regioselective control.

Nitric acid in trifluoroacetic acid represents another selective nitration approach, particularly effective at 0 to 25 degrees Celsius for achieving predominantly 6-nitro products with yields around 69 percent [32]. The strongly acidic medium promotes the formation of highly reactive nitrating species that direct substitution to less hindered positions on the aromatic ring.

Fuming nitric acid systems, operating at elevated temperatures of 70 to 140 degrees Celsius, provide an alternative for substrates requiring more forcing conditions [2]. These systems achieve yields around 78 percent but require careful temperature control to prevent excessive byproduct formation and oxidative degradation.

The sodium dodecylsulfate and nitric acid system offers a mild, environmentally friendly approach operating at room temperature [4]. This aqueous system demonstrates high regioselectivity through micellar catalysis effects, where the surfactant creates microenvironments that influence the nitration selectivity pattern.

MethodTemperature (°C)Typical Yield (%)RegioselectivityReference
Mixed Acid Nitration (HNO₃/H₂SO₄)25-6070-95Mixed (ortho/para) [5] [20] [25]
Nitric Acid in Acetic Anhydride0 to -4567-78Predominantly 2-nitro [32]
Nitric Acid in Trifluoroacetic Acid0-2569Predominantly 6-nitro [32]
Fuming Nitric Acid70-14078Variable [2]
Sodium Dodecylsulfate/HNO₃ SystemRoom temperatureHigh regioselectivityHigh [4]

Catalytic Methods for Regioselective Nitro Group Introduction

Catalytic nitration methods have emerged as powerful alternatives to traditional approaches, offering enhanced regioselectivity, improved yields, and more environmentally sustainable processes. These methods leverage various catalyst systems to activate nitrating agents and direct the substitution pattern on aromatic substrates.

Aluminosilicate catalysts treated with nitric acid and acid anhydrides provide solvent-free nitration conditions at ambient temperature [13]. This heterogeneous system achieves yields exceeding 99 percent with high para selectivity for substituted aromatic compounds. The catalyst operates through a mechanism involving the generation of activated nitrating species within the zeolite framework, which creates a confined environment that enhances regioselectivity. The process utilizes only stoichiometric amounts of nitric acid, minimizing waste acid streams and eliminating the need for aqueous workup procedures.

Mixed metal oxide catalysts, particularly molybdenum(VI)-supported titanium dioxide-zirconium dioxide systems, demonstrate exceptional performance in continuous flow nitration processes [16]. Operating at a weight hourly space velocity of 4.0 inverse hours, these catalysts achieve yields greater than 90 percent with high conversion efficiency. The sol-gel preparation method with calcination at 700 degrees Celsius optimizes the catalyst surface properties and acid site distribution. Long-term operation studies reveal maintained activity over extended periods, with 87 percent yield retention after processing approximately 43-fold amounts of substrate relative to catalyst weight.

Ytterbium triflate catalysis with nitrogen-nitro reagents represents an innovative approach for controllable mono- and dinitration reactions [8] [9]. Operating at 80 degrees Celsius in acetonitrile solvent, this system provides yields ranging from 47 to 99 percent depending on substrate and conditions. The method offers unique control over the nitration pattern through manipulation of reagent stoichiometry and reaction conditions. Using 1.5 equivalents of the nitrogen-nitro reagent under standard conditions provides mononitrated products, while 3.0 equivalents under modified conditions yields dinitrated products with 82 percent efficiency.

Copper(II) chloride combined with iron(III) nitrate enables room-temperature nitration with ortho-selectivity [35]. This catalytic system demonstrates good yields and functional group compatibility while operating under mild conditions. The mechanism involves copper-catalyzed activation of the nitrate source, generating reactive nitrating species that exhibit enhanced ortho-directing effects through coordination with the metal center.

Alumina sulfuric acid with magnesium nitrate hexahydrate provides an aqueous, heterogeneous nitration system [31]. Operating at 80 degrees Celsius in water solvent, this environmentally benign approach achieves good to high yields with regioselective nitration patterns. The heterogeneous nature facilitates catalyst recovery and reuse, while the aqueous medium aligns with green chemistry principles.

Catalyst SystemOperating ConditionsYield (%)Selectivity FeaturesReference
Aluminosilicate/HNO₃/Acid AnhydrideSolvent-free, ambient temperature>99High para selectivity [13]
Mo(VI)-TiO₂-ZrO₂ Mixed Metal OxideContinuous flow, 4.0 h⁻¹ WHSV>90High conversion efficiency [16]
Yb(OTf)₃ with N-nitro reagents80°C, MeCN solvent47-99Controllable mono/dinitration [8] [9]
Cu(II) Chloride/Fe(NO₃)₃Room temperatureGoodOrtho-selective [35]
Alumina Sulfuric Acid/Mg(NO₃)₂Water solvent, 80°CGood to highRegioselective [31]

Mechanistic Studies of Electrophilic Aromatic Substitution in Nitration Reactions

The mechanism of nitration involves electrophilic aromatic substitution, where aromatic compounds react with electrophilic nitrating species through a well-established three-step process [22] [23] [27]. Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting regioselectivity patterns in chlorinated anisole derivatives.

The first step involves the generation of the electrophilic nitrating species [21] [22]. In mixed acid systems, sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion through loss of water [27]. The reaction proceeds through the intermediate formation of protonated nitric acid, which subsequently loses water to generate the highly electrophilic nitronium ion. This species represents the actual nitrating agent in most aromatic nitration reactions. The equilibrium concentration of nitronium ion depends on the sulfuric acid strength and water content of the mixed acid system.

The second step involves the electrophilic attack of the nitronium ion on the aromatic ring [22] [23]. The electron-rich aromatic system attacks the electrophilic nitronium ion, forming a sigma-complex intermediate known as the arenium ion or Wheland intermediate [26]. This carbocation intermediate is stabilized by resonance delocalization of the positive charge around the aromatic ring. The formation of this intermediate represents the rate-determining step in most nitration reactions and involves the temporary loss of aromaticity.

The final step involves the restoration of aromaticity through deprotonation [22] [23] [27]. A base, typically the hydrogensulfate ion in mixed acid systems, abstracts a proton from the arenium ion intermediate. The electrons from the carbon-hydrogen bond reform the aromatic pi-system, restoring the stable aromatic character and yielding the nitrated product. The sulfuric acid catalyst is regenerated in this step, allowing for catalytic turnover.

For chlorinated anisole derivatives, the regioselectivity is governed by the electronic effects of the substituents [20] [24]. The methoxy group is a strong electron-donating substituent that activates the aromatic ring toward electrophilic attack and directs substitution to the ortho and para positions through resonance effects [20]. The chlorine substituent exerts a dual effect: it is electron-withdrawing through inductive effects but electron-donating through resonance effects. The net result is mild deactivation with ortho-para directing properties.

The competition between these directing effects determines the final substitution pattern [18] [19]. In 2-chloroanisole derivatives, the methoxy group at position 1 and chlorine at position 2 create a preference for substitution at positions 4 and 6, corresponding to para and ortho positions relative to the methoxy group. The steric hindrance around position 3 (ortho to chlorine and meta to methoxy) disfavors substitution at this site.

Temperature effects on the mechanism influence both the rate and selectivity of nitration [32] [34]. Lower temperatures favor kinetic control, where the most reactive positions are preferentially substituted. Higher temperatures approach thermodynamic control, where the most stable products predominate. For chlorinated anisole derivatives, kinetic control typically favors para substitution relative to the methoxy group, while higher temperatures may increase the proportion of ortho products.

Solvent effects significantly influence the mechanism and selectivity [32]. Polar protic solvents like acetic acid stabilize charged intermediates and transition states, affecting the regioselectivity pattern. Non-polar solvents may favor different selectivity through altered solvation of the arenium ion intermediate. Strongly acidic solvents like trifluoroacetic acid can protonate the methoxy group, altering its directing effects and leading to different substitution patterns.

Byproduct Formation and Yield Optimization Strategies

Byproduct formation in the nitration of chlorinated anisole derivatives represents a significant challenge for achieving high yields and selectivity. Understanding the formation pathways and implementing effective mitigation strategies is essential for process optimization and economic viability.

Dinitro compounds constitute the most common byproducts, typically comprising 5 to 20 percent of the product mixture under non-optimized conditions [20] [25]. Formation occurs through sequential nitration of the initial mononitro product, facilitated by high temperatures and excess nitrating agent. The first nitro group deactivates the aromatic ring toward further electrophilic substitution, but under forcing conditions, additional nitration can occur at remaining activated positions. Mitigation strategies include precise temperature control, typically maintaining reaction temperatures below 70 degrees Celsius, and employing stoichiometric ratios of nitrating agent to substrate [25].

Oxidation products form under high-temperature conditions, particularly above 80 degrees Celsius, typically accounting for 2 to 10 percent of byproducts [12]. The mechanism involves competing oxidation reactions where nitric acid acts as an oxidizing agent rather than a nitrating agent. These reactions are particularly problematic for electron-rich aromatic substrates like anisole derivatives. Lower temperature operation represents the primary mitigation strategy, combined with controlled addition rates to prevent local hot spots and temperature excursions.

Phenolic compounds arise from demethylation reactions, where the methoxy group is cleaved under acidic conditions [29] [34]. Traditional batch processes typically generate 2 percent phenolic impurities, while optimized continuous flow processes reduce this to 0.1 percent. The formation mechanism involves protonation of the methoxy oxygen followed by nucleophilic attack by water or other nucleophiles. Continuous flow processing minimizes residence time and reduces exposure to harsh acidic conditions, effectively suppressing this side reaction.

Polymerization products form under conditions of high temperature and extended residence time [14]. These complex mixtures result from radical coupling reactions and condensation processes involving reactive intermediates. The formation is highly variable and depends on specific reaction conditions. Optimization of residence time represents the key mitigation strategy, with typical optimal residence times ranging from 8 to 16 hours for batch processes and significantly shorter times for continuous flow systems.

Dehalogenated products occur under strongly acidic conditions, accounting for 1 to 5 percent of byproducts [18] [19]. The mechanism involves protonation-assisted elimination of the chlorine substituent, particularly under high acid strength conditions. Controlled acid strength, typically maintaining sulfuric acid concentrations between 70 and 80 weight percent, effectively minimizes this side reaction while maintaining sufficient acidity for efficient nitration.

Process optimization strategies focus on systematic control of key reaction parameters [29] [30] [34]. Temperature optimization involves maintaining reaction temperatures between 70 and 100 degrees Celsius, where the reaction rate is sufficient for practical conversion while minimizing side reactions. The sulfuric acid to nitric acid ratio requires optimization between 3.0 and 4.0 molar ratio, providing maximum conversion at the 4.0 ratio but best selectivity at the 3.0 ratio.

Sulfuric acid concentration optimization targets the range of 70 to 80 weight percent [33] [34]. Lower concentrations result in insufficient nitronium ion generation, while higher concentrations increase the prevalence of side reactions and dehalogenation. Flow rate optimization for continuous processes typically employs rates between 10 and 200 milliliters per minute, with plateau effects observed at higher rates where mass transfer limitations are eliminated.

Water content control represents a critical parameter, with optimal ranges between 2 and 15 weight percent [33]. Higher water content reduces the sulfuric acid strength and decreases nitronium ion concentration, leading to reduced reaction rates and conversion. Lower water content increases the risk of side reactions and equipment corrosion.

ParameterOptimal RangeEffect on YieldEffect on SelectivityReference
Temperature70-100°CIncreases with temperature up to 100°CVariable, temperature-dependent [29] [30] [34]
H₂SO₄/HNO₃ Ratio3.0-4.0 molar ratioMaximum at 3.0-4.0 ratioBest selectivity at 3.0 ratio [34]
H₂SO₄ Concentration70-80 wt%Increases up to 70%, then decreasesDecreases above 70% [33] [34]
Flow Rate10-200 mL/minPlateau effect at higher ratesImproves with optimized flow [29] [30]
Residence Time8-16 hoursImproves conversion to equilibriumHelps achieve equilibrium [34]
Water Content2-15 wt%Decreases with higher water contentReduces selectivity [33]
Byproduct TypeFormation ConditionsTypical Content (%)Mitigation StrategyReference
Dinitro compoundsHigh temperature, excess nitrating agent5-20Temperature control, stoichiometric ratios [20] [25]
Oxidation productsHigh temperature (>80°C)2-10Lower temperature operation [12]
Phenolic compoundsProlonged reaction, high temperature0.1-2Continuous flow processing [29] [34]
Polymerization productsHigh temperature, long residence timeVariableOptimized residence time [14]
Dehalogenated productsStrongly acidic conditions1-5Controlled acid strength [18] [19]

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

80866-77-9

Wikipedia

1-Chloro-2-methoxy-3-nitrobenzene

Dates

Last modified: 08-15-2023

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